molecular formula C19H31NO B1200357 17a-Aza-D-homoandrost-5-en-3beta-ol CAS No. 6961-52-0

17a-Aza-D-homoandrost-5-en-3beta-ol

Cat. No. B1200357
CAS RN: 6961-52-0
M. Wt: 289.5 g/mol
InChI Key: GWLZIXUQGCRFNW-QSMSVPEVSA-N
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Description

“17a-Aza-D-homoandrost-5-en-3beta-ol” is an organic heterobicyclic compound . It is also classified as an organonitrogen heterocyclic compound . The molecular formula of this compound is C19H31NO .


Molecular Structure Analysis

The molecular structure of “17a-Aza-D-homoandrost-5-en-3beta-ol” can be represented by the InChI string: InChI=1S/C19H31NO/c1- 18- 9- 7- 14 (21) 12- 13 (18) 5- 6- 15- 16 (18) 8- 10- 19 (2) 17 (15) 4- 3- 11- 20- 19/h5,14- 17,20- 21H,3- 4,6- 12H2,1- 2H3/t14- ,15+,16- ,17- ,18- ,19- /m0/s1 . The SMILES representation is C [C@]12CC [C@H]3 [C@@H] (CC=C4C [C@@H] (O)CC [C@]34C) [C@@H]1CCCN2 .


Physical And Chemical Properties Analysis

The average mass of “17a-Aza-D-homoandrost-5-en-3beta-ol” is 289.45550 and the monoisotopic mass is 289.24056 .

Scientific Research Applications

  • Synthesis and Transformation in Steroids :

    • Shoppee and Killick (1970) explored the synthesis of 17-oxo-17a-aza-D-homo-compounds, which are derived from 17-Hydroxyimino-5α-androstane and 3β-acetoxy-17-hydroxyiminoandrost-5-ene. These compounds are formed through Beckmann rearrangement, demonstrating the chemical transformation capabilities of related steroid compounds (Shoppee & Killick, 1970).
  • Microbiological Transformations :

    • Crabb, Dawson, and Williams (1982) studied the microbiological transformations of 17a-aza- and 17-aza-D-homoandrost-5-ene derivatives using the fungus Cunninghamella elegans. This research highlights the biochemical modifications these compounds undergo, emphasizing their potential for pharmaceutical applications (Crabb, Dawson, & Williams, 1982).
  • Pharmacological Properties and Neuromuscular-Blocking Agent :

    • Singh and Paul (1974) discussed the neuromuscular-blocking properties of 17a-methyl-3β-pyrrolidino-17a-aza-D-homoandrost-5-ene dimethiodide (chandonium iodide), a derivative of 17a-Aza-D-homoandrost-5-en-3beta-ol. This research indicates its potential use as a non-depolarizing neuromuscular-blocking agent (Singh & Paul, 1974).
  • Antiproliferative and Antiandrogenic Activities :

    • Dhingra et al. (2010) synthesized 17-oxo-17a-aza-d-homo-5-androsten-3beta-yl esters and evaluated their antiproliferative activity, acute toxicity, and effect on serum androgen level. Some compounds showed better cytotoxicity and antiandrogenic activity than reference controls, suggesting potential therapeutic applications in cancer treatment (Dhingra et al., 2010).
  • Potential Inhibitors of Human Cytochrome P45017alpha :

    • Jarman, Barrie, and Llera (1998) discussed the synthesis and evaluation of steroidal inhibitors like 17a-Aza-D-homoandrost-5-en-3beta-ol analogues for inhibiting human cytochrome P45017alpha. These findings contribute to understanding the therapeutic potential of such compounds in modulating hormone levels (Jarman, Barrie, & Llera, 1998).
  • Antimicrobial and 5α-Reductase Inhibitory Activities :

    • Malhotra, Sharma, Rawal, Heer, and Bhardwaj (2013) reported the synthesis of 3β-substituted amides of 17a-aza-D-homo-4-androsten-17-one and tested their 5α-reductase inhibitory and antimicrobial activities. Some analogues exhibited moderate to potent activity, indicating potential applications in treating microbial infections and conditions influenced by 5α-reductase (Malhotra et al., 2013).

properties

IUPAC Name

(4aS,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-18-9-7-14(21)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-20-19/h5,14-17,20-21H,3-4,6-12H2,1-2H3/t14-,15+,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLZIXUQGCRFNW-QSMSVPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCCN4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCN4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol

CAS RN

6961-52-0
Record name NSC63296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17a-Aza-D-homoandrost-5-en-3beta-ol
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17a-Aza-D-homoandrost-5-en-3beta-ol
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17a-Aza-D-homoandrost-5-en-3beta-ol
Reactant of Route 4
17a-Aza-D-homoandrost-5-en-3beta-ol
Reactant of Route 5
17a-Aza-D-homoandrost-5-en-3beta-ol
Reactant of Route 6
17a-Aza-D-homoandrost-5-en-3beta-ol

Citations

For This Compound
2
Citations
D Blondeau, A St‐Pierre, N Bourdeau, J Bley… - …, 2020 - Wiley Online Library
Extracts from white birch have been reported to possess antimicrobial properties, but no study has linked the chemical composition of bark extract with antimicrobial activity. This study …
Number of citations: 31 onlinelibrary.wiley.com
C Mollet - 2017 - theses.fr
La recherche de nouvelles molécules bioactives utilisables en thérapeutique est un enjeu majeur de santé publique en particulier dans le traitement de certaines maladies telle que les …
Number of citations: 0 www.theses.fr

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